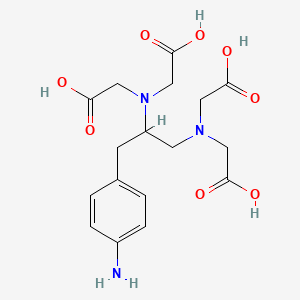
Aminobenzyl-edta
Cat. No. B1219182
Key on ui cas rn:
84256-90-6
M. Wt: 397.4 g/mol
InChI Key: RPBJIOJIMOUOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04824986
Procedure details


The precursor 5 (0.33 mmol) was taken up in H2O (10 ml) and stirred rapidly in a 10 ml round bottom flask fitted with an addition funnel. The pH was adjusted to 8.5 with solid NaHCO3 and thiophosgene (42 mg, 0.365 mmol) in CHCl3 (10 ml) was added dropwise. Stirring was continued until the solution tested negative for amine by the fluorescamine method. The aqueous layer was taken to dryness. Purification was done by column chromatography on a 1×30 cm Florisil™ column eluted with acetonitrile:water (30:8). The product eluted from the column cleanly as determined by TLC and was stored in a dessicator in a freezer and re-purified immediately prior to use.



[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][CH:7]([N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[C:34](Cl)(Cl)=[S:35].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>O.C(Cl)(Cl)Cl>[N:1]([C:2]1[CH:28]=[CH:27][C:5]([CH2:6][CH:7]([N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25])[CH2:8][N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:14][C:15]([OH:17])=[O:16])=[CH:4][CH:3]=1)=[C:34]=[S:35] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(Cl)Cl
|
Step Four
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred rapidly in a 10 ml round bottom flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with an addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with acetonitrile:water (30:8)
|
WASH
|
Type
|
WASH
|
|
Details
|
The product eluted from the column cleanly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-purified immediately
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(=C=S)C1=CC=C(CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
